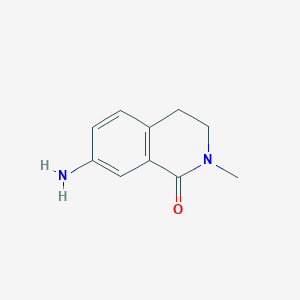
7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Description
The compound 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinoline family, which is a significant scaffold in medicinal chemistry due to its presence in various biologically active compounds. The isoquinoline nucleus is found in many natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antiallergic, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, the Rh(III)-catalyzed cascade annulations provide a route to access isoindolo[2,1-b]isoquinolin-5(7H)-ones, which are structurally related to 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one . Another method involves the aminomethylation/hydrogenolysis approach, which is an alternative to direct methylation of metalated isoquinolines, as demonstrated in the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline . Additionally, the improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines using aluminum hydride reduction of cyano derivatives indicates the versatility of methods available for modifying the isoquinoline core .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial for their biological activity. The presence of an acidic hydrogen in the aminosulfonyl group, as seen in related compounds, is significant for the selectivity towards certain receptors, such as phenylethanolamine N-methyltransferase (PNMT) versus the alpha 2-adrenoceptor . The spatial position of substituents and the electron-withdrawing character of functional groups also play a role in the affinity and selectivity of these compounds towards their biological targets .
Chemical Reactions Analysis
Isoquinoline derivatives undergo various chemical reactions that are essential for their biological activity and synthesis. For example, the cyclization reactions of bis(cyanophenyl)propionitriles lead to the synthesis of indeno[1,2-c]isoquinolin-11-ones, which are related to the compound of interest . The alkylation and acylation reactions of aminocarbostyrils, which are derivatives of 3-amino-4-hydroxyquinolin-2(1H)-one, demonstrate the chemical versatility of the isoquinoline nucleus .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of amino, hydroxy, and methoxy groups can affect the compound's polarity, hydrogen bonding capacity, and overall reactivity. These properties are essential for the compound's interaction with biological systems and its pharmacokinetic profile .
Propriétés
IUPAC Name |
7-amino-2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIVVMZEHDTDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
643087-30-3 | |
| Record name | 7-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




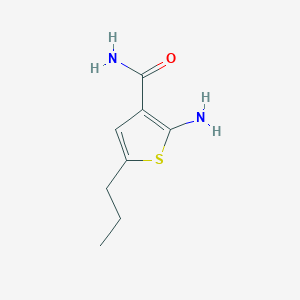
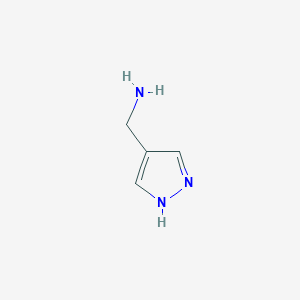


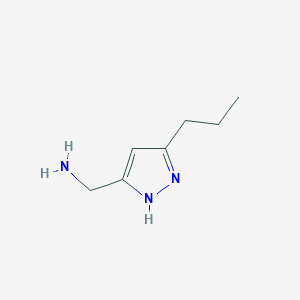
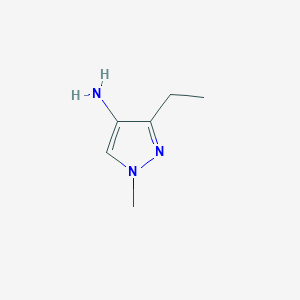


amine](/img/structure/B1289947.png)
![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)
![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)